Pyrrolidin-1-amine dihydrochloride

Übersicht

Beschreibung

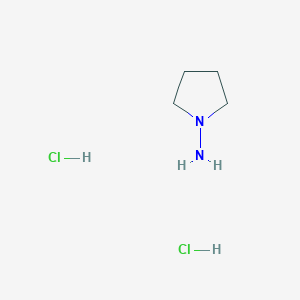

Pyrrolidin-1-amine dihydrochloride, with the chemical formula C4H12Cl2N2, is a compound known for its pharmaceutical applications. This white crystalline powder is characterized by its aminopyrrolidine and dihydrochloride functional groups . It is a key intermediate in the synthesis of various antibiotics, such as tosufloxacin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for aminopyrrolidine dihydrochloride involves the use of trans-4-hydroxy-L-proline as a raw material. The process includes decarboxylation, N-tert-butoxycarbonyl (N-Boc) protection, hydroxyl sulfonylurea acylation, and an SN2 reaction with sodium azide. The azido group is then reduced to an amino group using triphenylphosphine, followed by the removal of N-Boc protection with concentrated hydrochloric acid .

Industrial Production Methods

The industrial production of aminopyrrolidine dihydrochloride typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolidin-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: The azido group can be reduced to an amino group.

Substitution: It can undergo substitution reactions with electrophiles to form mono- or di-substituted compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for substitution reactions and triphenylphosphine for reduction reactions. The conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted aminopyrrolidine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Chiral Drug Synthesis

Pyrrolidin-1-amine dihydrochloride serves as an essential intermediate in the synthesis of chiral drugs. It has been utilized in the production of various antibiotics, including carbapenems and quinolones. The compound's chirality plays a vital role in enhancing the therapeutic efficacy and reducing side effects of these medications .

2. Treatment of Cognitive Disorders

Recent studies have indicated that derivatives of this compound may be effective in treating cognitive disorders. For instance, certain formulations have shown promise as analgesics and in managing conditions such as Alzheimer's disease and other neurodegenerative disorders . The compound's ability to influence neurotransmitter systems makes it a candidate for further research in this area.

3. Analgesic Properties

Research has highlighted the analgesic potential of this compound derivatives, suggesting their use in pain management therapies. This application is particularly relevant for chronic pain conditions, where existing treatments may be insufficient or lead to adverse effects .

This compound exhibits various biological activities that make it suitable for medicinal chemistry:

- Antimicrobial Activity : Some studies have explored its effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties : Research suggests that compounds derived from pyrrolidin-1-amine may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of aminopyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate in antibiotic synthesis, it contributes to the formation of compounds that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Aminopiperidine

- 4-Aminopyridine

- 2-Aminopyridine

- 1-Boc-3-aminopyrrolidine

Uniqueness

Pyrrolidin-1-amine dihydrochloride is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions and form stable complexes with metals like palladium and platinum further distinguishes it from similar compounds .

Biologische Aktivität

Pyrrolidin-1-amine dihydrochloride, a chemical compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a derivative of pyrrolidine, characterized by a five-membered ring structure containing nitrogen. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the amine, enhancing its solubility in aqueous solutions.

Pharmacological Activity

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential as a cognitive enhancer and anxiolytic agent. In animal models, it demonstrated improved performance in memory tasks and reduced anxiety-like behaviors.

2. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

3. Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound induces apoptosis in several cancer types, including breast and lung cancer cells. The observed IC50 values indicate potent anticancer activity, warranting further investigation into its potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : It is believed to interact with neurotransmitter receptors, particularly those involved in the cholinergic system, enhancing cognitive functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and proliferation, contributing to its antimicrobial effects.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study conducted on rodents assessed the cognitive-enhancing effects of this compound. Results indicated that administration improved performance in the Morris water maze test, a widely used assessment for spatial learning and memory. The compound was administered at various dosages, with significant improvements observed at lower concentrations.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

pyrrolidin-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-6-3-1-2-4-6;;/h1-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAQYXXHPDEVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389313-46-5 | |

| Record name | pyrrolidin-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary applications of 3-Aminopyrrolidine dihydrochloride in current research?

A: 3-Aminopyrrolidine dihydrochloride serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and catalysts. For instance, it acts as a key intermediate in synthesizing tosufloxacin and other quinolone antibiotics []. Additionally, it functions as a stabilizer and structure director in the fabrication of reduced graphene oxide supported core–shell platinum@palladium nanoflowers (Pt@Pd NFs/rGO). These nanoflowers demonstrate significant potential as advanced catalysts for oxygen reduction and hydrogen evolution reactions [].

Q2: Can you elaborate on the role of 3-Aminopyrrolidine dihydrochloride in the synthesis of Pt@Pd NFs/rGO and its impact on the catalytic activity?

A: In a seedless, wet-chemical approach, 3-Aminopyrrolidine dihydrochloride acts as both a weak stabilizer, controlling the growth of nanoparticles, and a structure director, guiding the formation of the nanoflower morphology []. This dual functionality allows for a single-step synthesis of Pt@Pd NFs/rGO at room temperature. The resulting nanocomposite exhibits enhanced catalytic activity for oxygen reduction and hydrogen evolution reactions compared to individual components. This improvement is attributed to the synergistic effects of the bimetallic Pt@Pd core-shell structure, the high surface area and conductivity offered by the reduced graphene oxide support, and the electronic coupling between the palladium shell and the platinum core [].

Q3: What synthetic routes are commonly employed for the production of 3-Aminopyrrolidine dihydrochloride?

A: One common synthetic route utilizes benzylamine and ethyl acrylate as starting materials [, , ]. This multi-step process involves addition, cyclization, hydrolysis, and a two-step hydrogenation to obtain the final 3-Aminopyrrolidine dihydrochloride product []. While this method offers industrial viability due to the readily available and cost-effective starting materials, optimization efforts have focused on improving the overall yield and simplifying the operational process [].

Q4: Are there any structural studies available that provide insights into the properties of 3-Aminopyrrolidine dihydrochloride?

A: Yes, the crystal structure of rac-3-ammoniopyrrolidinium perchlorate, obtained by protonating 3-Aminopyrrolidine dihydrochloride, has been determined []. This study revealed that the pyrrolidine ring adopts an envelope conformation in the solid state. Additionally, the crystal structure highlights the potential for 3-Aminopyrrolidine and its protonated forms to participate in hydrogen bonding interactions, making it an intriguing building block for supramolecular structures [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.